methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
Overview
Description
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride is a chemical compound with the CAS Number: 1423032-72-7 . It has a molecular weight of 242.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-12-7(11)5-10-3-2-9-6(10)4-8;;/h2-3H,4-5,8H2,1H3;2*1H . This indicates that the compound contains seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two chlorine atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Biological Activity
Research highlights the synthesis of novel compounds derived from 1H-imidazole, demonstrating the versatility of imidazole derivatives in organic synthesis and their potential biological activities. For instance, novel 1,3,4-oxadiazole compounds have been synthesized from 1H-imidazole, showing antibacterial activity against common bacteria, suggesting applications in developing new antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019).
Chemical Transformations and Catalysis
Imidazole derivatives serve as key intermediates in chemical transformations. For example, 1H-imidazole 3-oxides derived from amino acid esters have been prepared, leading to diverse chemical structures and potential applications in catalysis and material science (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Crystal Structure Analysis
The crystal structure of azilsartan methyl ester, a derivative related to methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride, has been elucidated, providing insights into molecular conformations and interactions, which are crucial for understanding the physicochemical properties and designing new molecules with desired properties (Li, Liu, Zhu, Chen, & Sun, 2015).
Homogeneous and Heterogenized Catalysts
Manganese(II) complexes of imidazole-based acetamide have been studied as catalysts for alkene epoxidation, indicating the role of imidazole derivatives in enhancing catalytic efficiency for organic transformations (Serafimidou, Stamatis, & Louloudi, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)5-10-3-2-9-6(10)4-8;;/h2-3H,4-5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQDUNUJIOSVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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